molecular formula C17H17N5O3S B10895673 N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10895673
M. Wt: 371.4 g/mol
InChI Key: COUOFEOLTMTBDU-UHFFFAOYSA-N
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Description

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring, a pyrazole ring, and a propanamide group. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF), and catalysts such as lutidine and TBTU .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to its specific combination of thiazole and pyrazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C17H17N5O3S/c1-11-3-5-13(6-4-11)16-12(2)26-17(20-16)19-15(23)7-8-21-10-14(9-18-21)22(24)25/h3-6,9-10H,7-8H2,1-2H3,(H,19,20,23)

InChI Key

COUOFEOLTMTBDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCN3C=C(C=N3)[N+](=O)[O-])C

Origin of Product

United States

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